

Ethyl Piperazine-2-carboxylate Dihydrochloride literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Piperazine-2-carboxylate*
Dihydrochloride

Cat. No.: *B178304*

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An In-depth Technical Guide to **Ethyl Piperazine-2-carboxylate Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Ethyl Piperazine-2-carboxylate Dihydrochloride is a pivotal chemical intermediate, recognized for its integral role as a building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, containing a piperazine ring, make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of **Ethyl Piperazine-2-carboxylate Dihydrochloride** are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
IUPAC Name	ethyl piperazine-2-carboxylate;dihydrochloride	[1][2]
CAS Number	129798-91-0	[1][2][3]
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂ O ₂	[1][2][4]
Molecular Weight	231.12 g/mol	[1][2][4]
Purity (Typical)	≥ 97%	[1][4][5]
Melting Point	185-197 °C	[6]
Appearance	White solid	[7]
Storage Conditions	Sealed in a dry environment at room temperature.	[4][6]

Synthesis and Experimental Protocols

The most prominent and well-documented method for synthesizing **Ethyl Piperazine-2-carboxylate Dihydrochloride** is through the asymmetric hydrogenation of pyrazinecarboxylate esters.[1] This method is favored for its scalability and reproducibility, making it suitable for industrial production.[1]

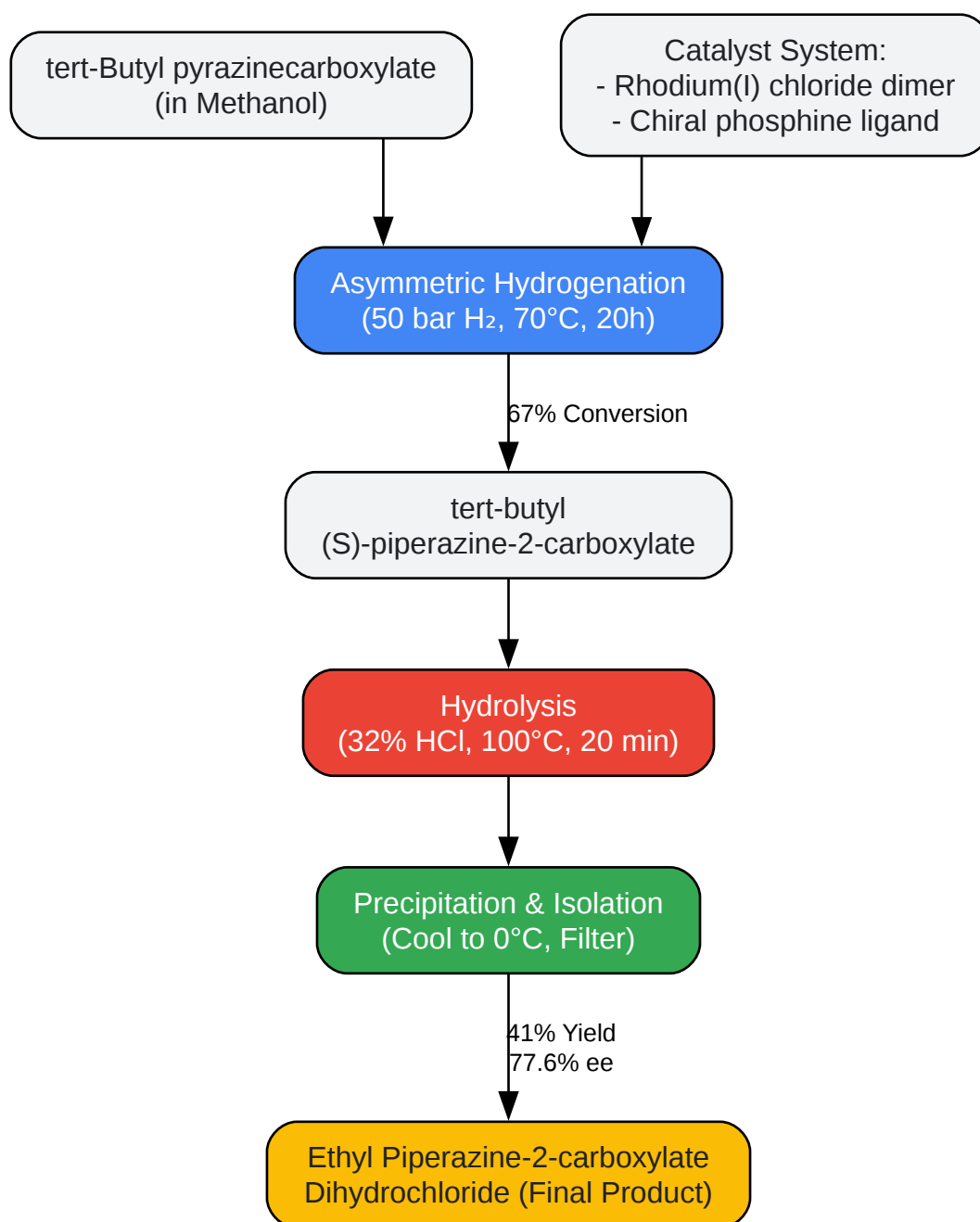
Key Synthesis Method: Catalytic Hydrogenation

The synthesis involves a multi-step process beginning with a pyrazinecarboxylate ester, which undergoes catalytic hydrogenation, followed by hydrolysis and salt formation to yield the final product.

The following protocol is based on the methodology detailed in patent US5945534A:[1]

- **Dissolution:** Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).
- **Catalyst Addition:** Add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol) to the solution.

- Hydrogenation: Transfer the mixture to a suitable reactor and subject it to hydrogen gas at a pressure of 50 bar and a temperature of 70°C for 20 hours. This step achieves approximately 67% conversion.
- Hydrolysis: Treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water. Heat the mixture to 100°C for 20 minutes.
- Precipitation and Isolation: Cool the reaction mixture to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash it with dichloromethane to yield the final product. This process yields approximately 0.24 g (41%) of **Ethyl Piperazine-2-carboxylate Dihydrochloride** with an enantiomeric excess (ee) of 77.6%.^[1]



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Caption: Asymmetric Hydrogenation Synthesis Workflow.

Alternative Synthesis Pathways

While catalytic hydrogenation is the primary route, direct esterification of piperazine-2-carboxylic acid has also been explored. However, this method often presents challenges with regioselectivity and requires strict pH control to prevent side reactions like N-alkylation.^[1]

Applications in Research and Drug Development

Ethyl Piperazine-2-carboxylate Dihydrochloride serves primarily as a versatile intermediate in the synthesis of a wide range of pharmaceuticals. The piperazine moiety is a common feature in many biologically active molecules.[\[1\]](#)[\[8\]](#)

- **Anticancer Agents:** Derivatives of this compound have shown potential as anticancer drugs by targeting specific pathways involved in tumor proliferation.[\[1\]](#)
- **Anti-inflammatory and Antiviral Compounds:** It is used in the synthesis of molecules exhibiting anti-inflammatory and antiviral properties.[\[1\]](#)
- **Polymer Production:** The compound is also utilized in the manufacturing of specialized polymers that require specific chemical functionalities.[\[1\]](#)
- **Protein Degradation Building Blocks:** It is classified as a building block for protein degraders, a growing area in drug discovery.[\[4\]](#)
- **Kinase Inhibitors:** The piperazine scaffold is a key component in many kinase inhibitors, a class of targeted cancer therapy.[\[1\]](#)

The general significance of the piperazine ring is its ability to serve as a basic and hydrophilic group to optimize the pharmacokinetic properties of a drug molecule or as a rigid scaffold to correctly position pharmacophoric groups for interaction with biological targets.[\[8\]](#)

Biological Activity and Mechanism of Action

The biological activity of **Ethyl Piperazine-2-carboxylate Dihydrochloride** is predominantly realized through its derivatives. The parent compound can act as a ligand, binding to various receptors or enzymes to modulate their activity.[\[1\]](#) The piperazine nucleus is a well-established pharmacophore found in drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant effects.[\[9\]](#) The specific mechanism of action is dependent on the final molecular structure of the derivative. For instance, many piperazine-containing drugs function by interacting with G-protein coupled receptors or inhibiting key enzymes in signaling pathways.

Due to the proprietary nature of drug development, specific signaling pathways for direct derivatives of **Ethyl Piperazine-2-carboxylate Dihydrochloride** are not extensively detailed in public literature. However, the general role of piperazine-containing drugs in modulating key cellular signaling is well-established.



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Caption: Role in Drug Discovery and Biological Action.

Comparison with Structurally Similar Piperazine Derivatives

To better understand its utility, it is useful to compare **Ethyl Piperazine-2-carboxylate Dihydrochloride** with other structurally related compounds used in medicinal chemistry.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Key Applications	Reference(s)
Ethyl Piperazine-2-carboxylate Dihydrochloride	129798-91-0	C ₇ H ₁₆ Cl ₂ N ₂ O ₂	231.12	≥97%	Pharmaceutical intermediates	[1]
Methyl Piperazine-2-carboxylate Dihydrochloride	405513-08-8	C ₆ H ₁₂ Cl ₂ N ₂ O ₂	217.09	98%	Epigenetic modulation	[1]
Piperazine-2-carboxylic Acid Methyl Ester Dihydrochloride	2758-98-7	C ₆ H ₁₂ Cl ₂ N ₂ O ₂	217.09	98%	Peptide synthesis, kinase inhibitor building block	[1]
2-Ethylpiperazine Dihydrochloride	438050-52-3	C ₆ H ₁₆ Cl ₂ N ₂	203.11	≥95%	Intermediate in antipsychotic drug synthesis	[1]

The presence of the ethyl carboxylate group in **Ethyl Piperazine-2-carboxylate Dihydrochloride** provides a key reactive handle for conjugation with active pharmaceutical ingredients, a feature absent in non-carboxylated analogs like 2-Ethylpiperazine Dihydrochloride.[\[1\]](#) Furthermore, the ethyl ester generally offers favorable solubility in organic solvents commonly used in synthetic reactions.[\[1\]](#)

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- To cite this document: BenchChem. [Ethyl Piperazine-2-carboxylate Dihydrochloride literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178304#ethyl-piperazine-2-carboxylate-dihydrochloride-literature-review]

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